molecular formula C11H9NO3 B12941018 Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one

Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one

Cat. No.: B12941018
M. Wt: 203.19 g/mol
InChI Key: BBAQLMQJHSYBJX-UHFFFAOYSA-N
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Description

4H-1,3-Dioxolo[4,5-f]isoindole-5,7(3aH,4aH)-dione , is a structurally intriguing compound. Let’s break it down:

    Spiro: Refers to the spirocyclic nature of the compound, where two rings share a single common atom.

    [1,3]dioxolo[4,5-f]isoindole: Describes the fused ring system, combining a dioxolo (1,3-dioxole) and an isoindole ring.

    7(6H)-one: Indicates the presence of a ketone group at the 7th position.

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one. One common method involves a [1,3]-dipolar cycloaddition reaction between an N-benzylnitrone and isoindolin-3-methylene-1-ones . The reaction proceeds through a spirocyclic intermediate, leading to the desired compound.

Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed industrial protocols are proprietary, but academic literature provides valuable insights.

Chemical Reactions Analysis

Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.

    Reduction: Reduction processes may yield reduced derivatives.

    Substitution: Substituents can be introduced at different positions.

    Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) play crucial roles.

    Major Products: These reactions yield diverse products, including spirocyclic derivatives and functionalized isoindole compounds.

Scientific Research Applications

Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one finds applications across disciplines:

    Chemistry: As a versatile building block for novel spirocyclic compounds.

    Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).

    Medicine: Potential drug candidates due to their unique structure and biological activity.

    Industry: Used in material science, catalysis, and organic synthesis.

Mechanism of Action

The exact mechanism remains an active area of research. Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one is unique, let’s explore related compounds:

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

spiro[6H-[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one

InChI

InChI=1S/C11H9NO3/c13-10-6-3-8-9(15-5-14-8)4-7(6)11(12-10)1-2-11/h3-4H,1-2,5H2,(H,12,13)

InChI Key

BBAQLMQJHSYBJX-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=CC4=C(C=C3C(=O)N2)OCO4

Origin of Product

United States

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